13C-Galactose Breath Test Achieves 93% Sensitivity and 87% Specificity for Liver Cirrhosis Detection at 2 Hours Post-Ingestion
In a controlled clinical study comparing 23 healthy subjects against 30 patients with liver cirrhosis, the ¹³C-galactose breath test (using 25 g/m² unlabeled carrier galactose co-administered with 100 mg of ¹³C-galactose) achieved 93% sensitivity (95% CI: 76–99%) and 87% specificity (95% CI: 65–97%) for distinguishing normal subjects from cirrhotics when assessed 2 hours after oral ingestion [1]. The test further discriminated between Child-Pugh class A (well-compensated) and class B/C (decompensated) cirrhotic patients—a stratification capability not demonstrated by conventional blood transaminase measurements [1]. In a complementary rat hepatectomy model, the correlation coefficient between the single-point ¹³CO₂ level at 25 minutes (SP₂₅) after intravenous [1-¹³C]galactose administration and liver weight/body weight ratio reached 0.923 (P < 0.0001), substantially exceeding the correlation achieved with [1-¹³C]fructose (r = 0.656, P = 0.0017) [2]. These performance characteristics establish the ¹³C-galactose probe as a quantitatively superior tracer for cytosolic liver function assessment relative to alternative ¹³C-carbohydrate substrates.
| Evidence Dimension | Diagnostic sensitivity and specificity for liver cirrhosis |
|---|---|
| Target Compound Data | Sensitivity: 93% (95% CI: 76–99%); Specificity: 87% (95% CI: 65–97%) at 2 h post-dose (25 g/m² carrier + 100 mg ¹³C-galactose) [1]; SP₂₅ vs LW/BW correlation: r = 0.923 (P < 0.0001) [2] |
| Comparator Or Baseline | [1-¹³C]Fructose breath test: SP₅ vs LW/BW correlation r = 0.656 (P = 0.0017); failed to reach plateau in hepatectomy groups [2]; Conventional serum transaminases (GPT/GOT): cannot quantify residual functional hepatocyte mass [3] |
| Quantified Difference | ¹³C-Galactose SP₂₅–LW/BW correlation exceeds fructose analog by Δr = +0.267; sensitivity and specificity for cirrhosis exceed 90% and 85% thresholds respectively |
| Conditions | Saadeh et al. (2003): 23 controls + 30 cirrhotic patients, oral 25 g/m² carrier galactose + 100 mg ¹³C-galactose, breath ¹³CO₂ measured at 30-min intervals over 4 h [1]; Suzuki et al. (2000): rat 30/70/90% hepatectomy model, intravenous 100 mg/kg [1-¹³C]galactose or [1-¹³C]fructose, expiratory ¹³CO₂ measured over 120 min [2] |
Why This Matters
Procurement of ¹³C-labeled galactose rather than ¹³C-fructose or reliance on serum transaminases directly enables quantitative, non-invasive assessment of functional hepatic reserve—critical for pre-surgical evaluation and cirrhosis monitoring where enzyme leakage assays fail to reflect actual metabolic capacity.
- [1] Saadeh S, Behrens PW, Carey WD, et al. The utility of the ¹³C-galactose breath test as a measure of liver function. Aliment Pharmacol Ther. 2003;18(10):995-1002. doi:10.1046/j.1365-2036.2003.01753.x View Source
- [2] Suzuki S, Ishii Y, Asai S, et al. [1-¹³C]Galactose Breath Test for Quantitative Measurement of Liver Function in a Short Period. Digestion. 2000;62:194-199. doi:10.1159/000007814 View Source
- [3] Kohno T, Hosoi I, Ohshima J, et al. Diagnostic agent for liver function. United States Patent US6071245. Issued June 6, 2000. View Source
